2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H16ClNO. It is a hydrochloride salt form of 2-(cyclobutylmethoxy)ethan-1-amine, which is characterized by the presence of a cyclobutyl group attached to a methoxyethanamine structure. This compound is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclobutylmethanol Intermediate: Cyclobutylmethanol is prepared by the reduction of cyclobutanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Etherification: The cyclobutylmethanol is then reacted with an appropriate alkylating agent, such as ethylene oxide, in the presence of a base like potassium carbonate (K2CO3) to form 2-(cyclobutylmethoxy)ethanol.
Amination: The 2-(cyclobutylmethoxy)ethanol is then converted to 2-(cyclobutylmethoxy)ethan-1-amine through a substitution reaction with ammonia or an amine source.
Formation of Hydrochloride Salt: Finally, the free base of 2-(cyclobutylmethoxy)ethan-1-amine is treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and recrystallization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Ammonia (NH3), alkyl halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted amines
Scientific Research Applications
2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and is used in the development of new synthetic methodologies.
Biology: The compound is used in biochemical studies to investigate the interactions of amine-containing compounds with biological systems.
Medicine: It is explored for its potential therapeutic properties and as a building block in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopropylmethoxy)ethan-1-amine hydrochloride
- 2-(Cyclopentylmethoxy)ethan-1-amine hydrochloride
- 2-(Cyclohexylmethoxy)ethan-1-amine hydrochloride
Uniqueness
2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound in research and development.
Properties
IUPAC Name |
2-(cyclobutylmethoxy)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-4-5-9-6-7-2-1-3-7;/h7H,1-6,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOCMHBSHKJEMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.